molecular formula C24H21N3O B12123194 6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12123194
M. Wt: 367.4 g/mol
InChI Key: SQQLGIQLXMXSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions. Common catalysts used in these reactions include acetic acid, formic acid, or hydrochloric acid . Additionally, modern methods such as microwave irradiation and the use of nanoparticles like copper-doped CdS or cerium (IV) oxide have been employed to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. These methods are preferred due to their scalability and efficiency in producing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-ethoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ethoxybenzyl and methyl groups contribute to its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

6-[(2-ethoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H21N3O/c1-3-28-21-14-7-4-10-17(21)15-27-23-16(2)9-8-11-18(23)22-24(27)26-20-13-6-5-12-19(20)25-22/h4-14H,3,15H2,1-2H3

InChI Key

SQQLGIQLXMXSDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.